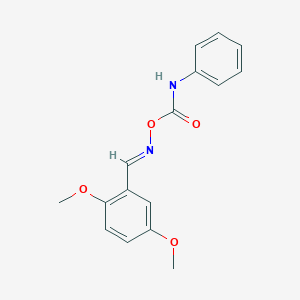

2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dimethoxybenzaldehyde O-(anilinocarbonyl)oxime, also known as DOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DOX is a derivative of benzaldehyde and has been synthesized through various methods.

Scientific Research Applications

Crystallographic and Molecular Structure Analysis

One research application involves the detailed analysis of crystal structures and molecular interactions. For instance, the study of methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and dimethoxybenzaldehyde oximes, reveals different conformations and hydrogen-bonding patterns crucial for understanding molecular behavior in solid states. Such analyses are fundamental in the fields of material science and molecular design, offering insights into intermolecular interactions and the stabilization mechanisms within crystal lattices (Gomes et al., 2018).

Synthetic Chemistry and Organic Reactions

Benzaldehyde oximes serve as key intermediates in synthetic chemistry for the creation of various compounds. Research demonstrates the synthesis of novel compounds from benzaldehyde oximes through reactions such as palladium-catalyzed ortho-bromination, indicating their utility in developing synthetic methodologies and creating functionalized aromatic compounds with potential applications in pharmaceuticals, materials science, and chemical biology (Dubost et al., 2011).

Analytical Chemistry Applications

Benzaldehyde oxime derivatives find applications in analytical chemistry, such as in the detection and quantification of aldehydes, ketones, and oxoacids in biological fluids. This is facilitated by converting these carbonyls to oxime derivatives, enabling sensitive identification through techniques like gas chromatography/mass spectrometry (GC/MS), critical for clinical diagnostics and environmental monitoring (Hoffmann & Sweetman, 1991).

Material Science and Catalysis

In material science and catalysis, the structural properties of benzaldehyde oximes, such as those related to 2,5-dimethoxybenzaldehyde derivatives, contribute to understanding the solvation mechanisms and interactions in metal extraction processes. This knowledge is applied in the development of extraction techniques and catalytic processes, enhancing efficiency and specificity (Stepniak-Biniakiewicz & Szymanowski, 1981).

Safety and Hazards

2,5-Dimethoxybenzaldehyde is classified as an irritant . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-20-14-8-9-15(21-2)12(10-14)11-17-22-16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBONHUOPNTEBG-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NOC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/OC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)